molecular formula C20H19ClN4OS2 B2989159 1-(4-Chlorophenyl)-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)ethanone CAS No. 1105226-15-0

1-(4-Chlorophenyl)-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)ethanone

Cat. No. B2989159
CAS RN: 1105226-15-0
M. Wt: 430.97
InChI Key: RJKOIQUYOHPHAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)ethanone is a useful research compound. Its molecular formula is C20H19ClN4OS2 and its molecular weight is 430.97. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Chlorophenyl)-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Chlorophenyl)-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Formation

1-(4-Chlorophenyl)-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)ethanone, a compound with a complex structure involving thiadiazole and phenylpiperazine moieties, has been a subject of interest in synthetic organic chemistry for its potential in forming a variety of derivatives with potential pharmacological activities. A study by Tahtaci and Aydin (2019) presents an approach for synthesizing a new series of substituted aliphatic 1,3,4-thiadiazol-2(3H)-one derivatives, demonstrating the compound's utility as a precursor in organic synthesis through mechanisms involving intramolecular nucleophilic substitution reactions Tahtaci & Aydin, 2019.

Quantum Chemical and Molecular Dynamics Simulation

The compound's derivatives have also been explored for their corrosion inhibition performances on iron metal, highlighting the interdisciplinary application of such molecules in materials science. Kaya et al. (2016) utilized quantum chemical parameters and molecular dynamics simulations to study the inhibition performances of thiadiazole derivatives against corrosion, indicating the broad applicability of these derivatives in both organic chemistry and materials engineering Kaya et al., 2016.

Anticonvulsant Activity and Pharmacophore Model Studies

Furthermore, the structural framework of 1-(4-Chlorophenyl)-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)ethanone has been linked to potential anticonvulsant activities. Research by Rajak et al. (2009) synthesized derivatives to evaluate their anticonvulsant potential, validating the importance of a pharmacophore model with specific binding sites for anticonvulsant activity. This demonstrates the compound's relevance in medicinal chemistry for designing new therapeutics Rajak et al., 2009.

Acetylcholinesterase Inhibition for Alzheimer's Treatment

Additionally, derivatives of this compound have been investigated for their role as acetylcholinesterase inhibitors, a target in Alzheimer's disease treatment. Saeedi et al. (2019) designed and synthesized arylisoxazole-phenylpiperazine derivatives, identifying potent inhibitors that provide a basis for further drug development in neurodegenerative disease research Saeedi et al., 2019.

Antimicrobial Activity

Compounds derived from 1-(4-Chlorophenyl)-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)ethanone have also been synthesized and tested for their antimicrobial properties, indicating the potential for developing new antibiotics. Research by Wanjari (2020) explored the synthesis and antimicrobial activity of derivatives, providing insights into the application of these compounds in combating microbial resistance Wanjari, 2020.

properties

IUPAC Name

1-(4-chlorophenyl)-2-[[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4OS2/c21-16-8-6-15(7-9-16)18(26)14-27-20-23-22-19(28-20)25-12-10-24(11-13-25)17-4-2-1-3-5-17/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJKOIQUYOHPHAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NN=C(S3)SCC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.